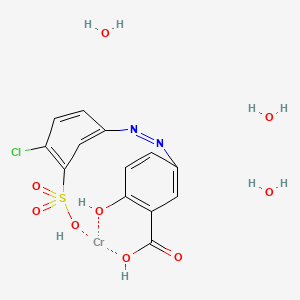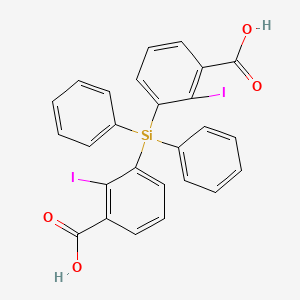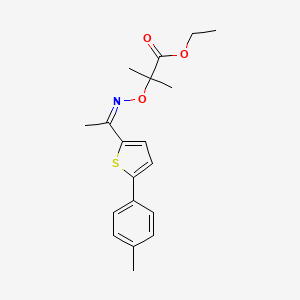
Propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4530832 es un compuesto químico con propiedades y aplicaciones únicas en diversos campos. Es conocido por su estabilidad y reactividad, lo que lo convierte en una sustancia valiosa en la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BRN 4530832 implica varios pasos, comenzando con la preparación de los compuestos precursores. Las condiciones de reacción suelen incluir temperaturas controladas, catalizadores específicos y disolventes para garantizar que se obtenga el producto deseado con alta pureza y rendimiento. Las rutas sintéticas pueden variar según la aplicación deseada y la disponibilidad de materiales de partida.
Métodos de producción industrial
En entornos industriales, la producción de BRN 4530832 se amplía utilizando reactores grandes y sistemas de flujo continuo. El proceso implica la optimización de las condiciones de reacción para maximizar la eficiencia y minimizar los residuos. Los métodos de producción industrial también se centran en garantizar la seguridad y la sostenibilidad ambiental del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
BRN 4530832 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de reactivos y catalizadores específicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las condiciones de reacción suelen implicar entornos ácidos o básicos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio. Las reacciones generalmente se llevan a cabo en atmósferas inertes para evitar reacciones secundarias no deseadas.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes, con reactivos como halógenos y agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
BRN 4530832 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: BRN 4530832 se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de BRN 4530832 implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
BRN 4530832 se puede comparar con otros compuestos similares para destacar su singularidad:
Compuestos similares: Los compuestos con estructuras o grupos funcionales similares, como BRN 4530831 y BRN 4530833, pueden exhibir reactividad y aplicaciones similares.
Singularidad: BRN 4530832 destaca por su reactividad y estabilidad específicas, lo que lo convierte en una opción preferida en ciertas aplicaciones. Sus propiedades únicas también pueden conducir a actividades biológicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
93599-09-8 |
|---|---|
Fórmula molecular |
C19H23NO3S |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-[(Z)-1-[5-(4-methylphenyl)thiophen-2-yl]ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C19H23NO3S/c1-6-22-18(21)19(4,5)23-20-14(3)16-11-12-17(24-16)15-9-7-13(2)8-10-15/h7-12H,6H2,1-5H3/b20-14- |
Clave InChI |
KTPCFXOEJSARPM-ZHZULCJRSA-N |
SMILES isomérico |
CCOC(=O)C(C)(C)O/N=C(/C)\C1=CC=C(S1)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC(=O)C(C)(C)ON=C(C)C1=CC=C(S1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


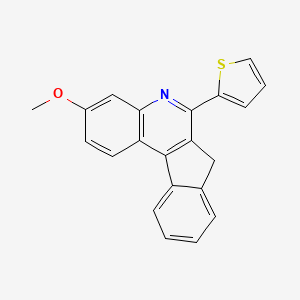
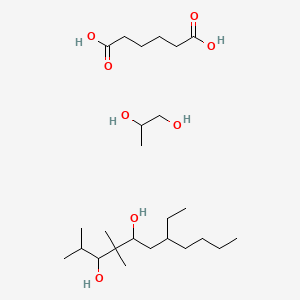
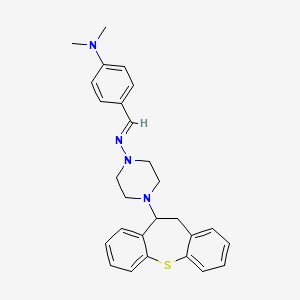
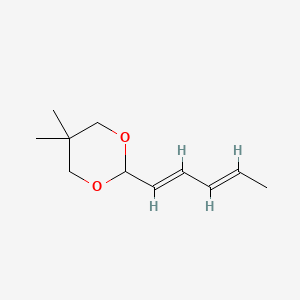
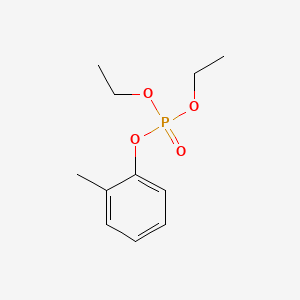

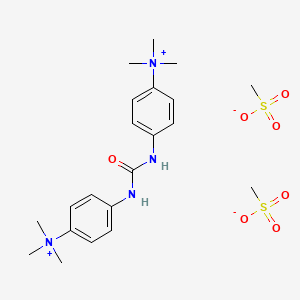
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


